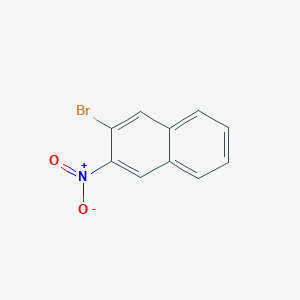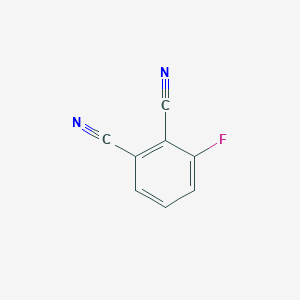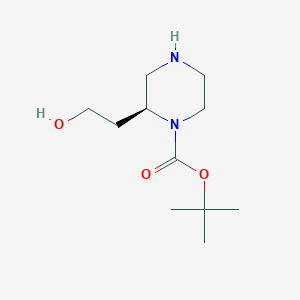
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves formylating an amino-l-(2-hydroxyethyl)pyrazole, treating it with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Molecular Structure Analysis
The molecular formula of “(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is C11H22N2O3 . Its molecular weight is 230.3 . The InChI key for this compound is OOZBHDCFUFVAOH-VIFPVBQESA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be formylated and treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Physical And Chemical Properties Analysis
“(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
- Pharmaceutical Research
- Application : This compound is similar to 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which are used in pharmaceutical research .
- Method of Application : These compounds are typically synthesized through a reaction process involving isobutylene carbonate and certain 1-substituted piperazine compounds .
- Results : The resulting 2-methyl-2-hydroxypropyl 4-substituted piperazine-1-carboxylate compounds have potential applications in the development of new drugs .
- Proteomics Research
- Application : Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a compound similar to the one you mentioned, is used in proteomics research .
- Method of Application : This compound is typically used in various experimental procedures in proteomics, which is the large-scale study of proteins .
- Results : The specific results or outcomes would depend on the particular experiment or study in which this compound is used .
- Cardiovascular Research
- Application : 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which are similar to the one you mentioned, have been used in cardiovascular research .
- Method of Application : These compounds are typically synthesized through a reaction process involving isobutylene carbonate and certain 1-substituted piperazine compounds .
- Results : The resulting compounds have potential applications in the development of new drugs for disorders of the cardiovascular system .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBHDCFUFVAOH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476441 | |
| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |
CAS RN |
169448-17-3 | |
| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
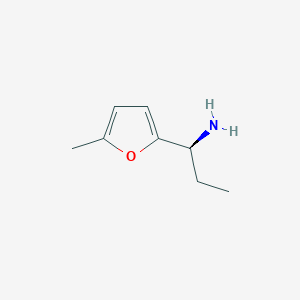
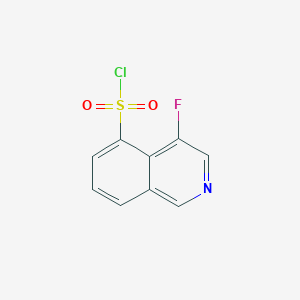
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)
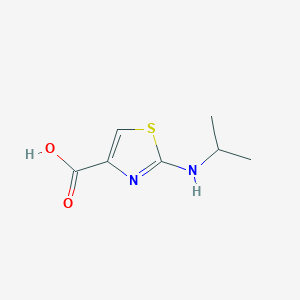

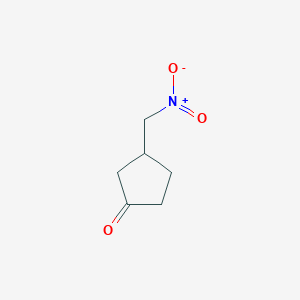
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
